REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][N:9]=1.F[C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1>CN(C=O)C>[NH2:7][C:8]1[C:13]([O:14][C:16]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:0.1.2|
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Name
|
|
Quantity
|
31.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1O
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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Heated
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Type
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TEMPERATURE
|
Details
|
Cooled
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Type
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CUSTOM
|
Details
|
partitioned between ethyl acetate and water
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Type
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WASH
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Details
|
washed the organic layer twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 2N NaOH, brine, dried
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
Dissolved the residue in dichloromethane (20 mL)
|
Type
|
ADDITION
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Details
|
added hexanes (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 130 mL
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1OC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.95 g | |
YIELD: PERCENTYIELD | 72.72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |